molecular formula C20H24ClFN6O B5556900 4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine

4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine

Cat. No.: B5556900
M. Wt: 418.9 g/mol
InChI Key: QPNONMBWUDAYSH-UHFFFAOYSA-N
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Description

4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine is a useful research compound. Its molecular formula is C20H24ClFN6O and its molecular weight is 418.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.1684153 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research on fluoro-substituted compounds, similar in structure to the queried chemical, has shown potential anticancer activities. For example, novel fluoro-substituted benzo[b]pyran derivatives demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to reference drugs (Hammam et al., 2005). Similarly, pyrimidine derivatives have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines, indicating potential as anticancer agents (Mallesha et al., 2012).

Antibacterial Activity

Pyridobenzothiazine acid derivatives, related to the structure of interest, have been synthesized and showed potent antibacterial activities against both Gram-positive and Gram-negative pathogens (Cecchetti et al., 1987). This suggests that modifications of the core pyrimidine structure could yield compounds with significant antibacterial properties.

Anti-inflammatory and Analgesic Properties

Compounds synthesized from visnaginone and khellinone, incorporating pyrimidine and piperazine moieties, displayed notable anti-inflammatory and analgesic activities. These findings indicate that structurally similar compounds may also possess these therapeutic properties (Abu‐Hashem et al., 2020).

Role in Drug Development

The structural motif of the compound shares similarities with molecules that have been explored for their potential in treating various conditions. For example, research into pyrimidine and piperazine derivatives for corrosion inhibition on iron surfaces indicates the versatility of these structures in developing functional materials beyond pharmacological applications (Kaya et al., 2016).

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClFN6O/c1-25-5-7-26(8-6-25)17-13-18(24-14-23-17)27-9-11-28(12-10-27)20(29)19-15(21)3-2-4-16(19)22/h2-4,13-14H,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNONMBWUDAYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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